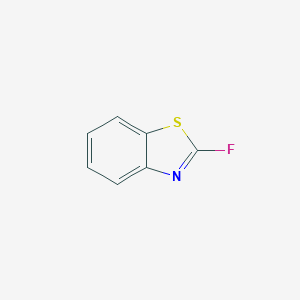

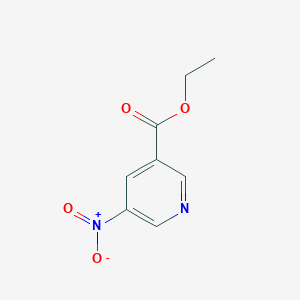

Ethyl 5-nitro-nicotinate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 5-nitro-nicotinate and related compounds has been explored through various methods. A novel synthesis approach has been documented for similar nicotinate esters, where innovative reaction mechanisms and conditions have been employed to achieve desired products with high specificity and yield. For example, a novel ethyl nicotinate derivative was synthesized and its structure was determined through comprehensive analyses including X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC–MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy, proposing a reaction mechanism for its formation (Zhou et al., 2008).

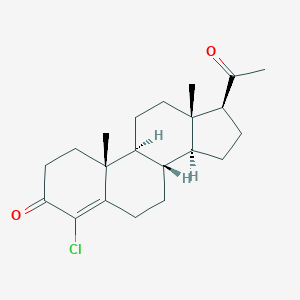

Molecular Structure Analysis

The molecular structure and crystallography of ethyl nicotinate derivatives have been extensively studied. Techniques such as X-ray crystallography have been pivotal in understanding the bond lengths, molecular conformations, and crystal structures of these compounds, highlighting differences and similarities that significantly impact their chemical behavior and applications (Cobo et al., 2008).

Chemical Reactions and Properties

Ethyl 5-nitro-nicotinate undergoes various chemical reactions, demonstrating its reactivity and potential as a precursor for further chemical synthesis. For instance, the reaction of nicotinoyl chloride with ethylene glycol mononitrate yielded a previously unknown ester, which was then used as a ligand in reactions with palladium chloride to prepare new complexes. These reactions are critical in understanding the functional capabilities and potential applications of Ethyl 5-nitro-nicotinate (Fedorov et al., 1998).

Applications De Recherche Scientifique

Reduction of Nitroarenes

- Scientific Field : Organic Chemistry

- Application Summary : Aryl amines, which can be obtained from the reduction of nitroarenes, are important raw materials for various applications . Ethyl 5-nitro-nicotinate could potentially be used in these reduction processes.

- Methods and Procedures : The specific methods and procedures for the reduction of nitroarenes vary widely and are often classified based on the source of hydrogen utilized during reduction and the mechanism involved in the reduction process .

- Results and Outcomes : The development of green methodologies for the reduction of nitroarenes is a compelling discipline for synthetic organic chemists .

Determination of Permitted Daily Exposure

- Scientific Field : Toxicological Research

- Application Summary : Nicotinic acid and its esters, including Ethyl 5-nitro-nicotinate, are evaluated for their toxicological endpoints to determine a common permitted daily exposure (PDE) .

- Methods and Procedures : The PDE calculation is mainly based on critical toxicological endpoints. The data gaps in the toxicological endpoints are filled using the read-across approach .

- Results and Outcomes : Based on the current existing data, nicotinic acid and its esters, including Ethyl 5-nitro-nicotinate, are not genotoxic and do not have skin sensitization potential. These compounds do not present a concern for carcinogenicity and developmental/reproductive toxicity. Based on these critical endpoints and available experimental data, the final PDE of 10 mg/day was calculated for all category members .

Skin Care

- Scientific Field : Dermatology

- Application Summary : Nicotinamide, which can be derived from nicotinic acid and its esters, is used in skin care products .

- Methods and Procedures : A moisturizer product containing 5% nicotinamide was applied on the facial skin for 12 weeks .

- Results and Outcomes : Nicotinamide at 5% was evaluated to be well tolerated by the skin and to improve a broad array of skin appearance (fine lines/wrinkles, texture, hyperpigmentation spots, red blotchiness, and skin sallowness), and elasticity .

Industrial Production of Nicotinic Acid

- Scientific Field : Industrial Chemistry

- Application Summary : Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals . Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid .

- Methods and Procedures : The industrial production of nicotinic acid involves the oxidation of commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .

- Results and Outcomes : The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .

Chemical Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : Ethyl nicotinate is used as a building block in organic synthesis .

- Methods and Procedures : The specific methods and procedures would depend on the particular synthesis being carried out .

- Results and Outcomes : Ethyl nicotinate is available for purchase from chemical suppliers, indicating its use in various chemical syntheses .

Ecological Methods to Produce Nicotinic Acid

- Scientific Field : Industrial Chemistry

- Application Summary : A literature review was carried out on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine, especially focusing on those methods with potential industrial applications .

- Methods and Procedures : The specific methods and procedures would depend on the particular synthesis being carried out .

- Results and Outcomes : The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .

Heterocyclic Building Blocks

- Scientific Field : Organic Chemistry

- Application Summary : Ethyl nicotinate is used as a heterocyclic building block in organic synthesis .

- Methods and Procedures : The specific methods and procedures would depend on the particular synthesis being carried out .

- Results and Outcomes : Ethyl nicotinate is available for purchase from chemical suppliers, indicating its use in various chemical syntheses .

Orientations Futures

While specific future directions for Ethyl 5-nitro-nicotinate are not available, indole derivatives, which are structurally similar, have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Propriétés

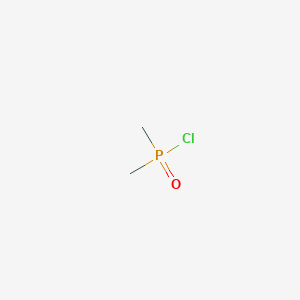

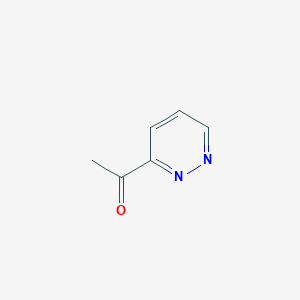

IUPAC Name |

ethyl 5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCBVKXZBZVCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535091 | |

| Record name | Ethyl 5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-nitro-nicotinate | |

CAS RN |

1462-89-1 | |

| Record name | 3-Pyridinecarboxylic acid, 5-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.